N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
The compound N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide features a pyrrolidine-2-carboxamide core substituted with a thiophen-2-ylsulfonyl group at the 1-position. The nitrogen atoms of the carboxamide are further functionalized with a benzo[d]thiazol-2-yl group and a pyridin-2-ylmethyl moiety. The presence of the thiophene sulfonyl group may enhance polarity and binding interactions, while the pyridinylmethyl and benzothiazole substituents could contribute to target selectivity or pharmacokinetic properties .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S3/c27-21(18-9-5-13-26(18)32(28,29)20-11-6-14-30-20)25(15-16-7-3-4-12-23-16)22-24-17-8-1-2-10-19(17)31-22/h1-4,6-8,10-12,14,18H,5,9,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZMRXHILLEFGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N(CC3=CC=CC=N3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound with a unique molecular structure that integrates multiple functional groups, making it a subject of interest in medicinal chemistry. This compound exhibits significant potential for various biological activities, particularly in the fields of oncology and infectious diseases.
Biological Activity Overview
Research indicates that compounds similar to this compound may interact with crucial pathways in cancer biology, including modulation of tumor suppressor proteins like p53. This suggests its potential as an anticancer agent.
Potential Biological Activities:
-
Anticancer Activity :
- The compound may enhance the activity of tumor suppressor proteins, contributing to its potential efficacy against various cancers.
- Similar compounds have shown significant cytotoxic effects on cancer cell lines in vitro.
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Antimicrobial Properties :
- Research has indicated that related benzothiazole derivatives exhibit antibacterial activity, suggesting potential applications in treating bacterial infections.
- The compound's structural characteristics may allow it to disrupt bacterial cell functions.
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Anticonvulsant Effects :
- Preliminary studies suggest that derivatives containing thiophene rings may possess anticonvulsant properties, indicating a broader therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds with similar structures:
Study 1: Anticancer Activity
A study demonstrated that benzothiazole derivatives significantly inhibited the growth of human cancer cell lines, with IC50 values ranging from 5 to 20 µM. The mechanism was linked to the induction of apoptosis via p53 pathway activation .
Study 2: Antimicrobial Activity
In vitro evaluations showed that related compounds exhibited MIC values against Staphylococcus aureus between 3.12 and 12.5 µg/mL, outperforming standard antibiotics like ciprofloxacin . This highlights the potential of this compound in developing new antimicrobial agents.
Study 3: Anticonvulsant Evaluation
Research on pyrrolidine derivatives revealed promising anticonvulsant activity in animal models, with effective doses (ED50) indicating significant protective effects against induced seizures . This suggests that our compound could be further explored for similar therapeutic applications.
Comparison with Similar Compounds
Scientific Research Applications
Potential Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Anticancer Properties : The compound may interact with tumor suppressor proteins like p53, enhancing its potential as an anticancer agent. Studies on related compounds have shown their ability to modulate critical signaling pathways involved in cancer progression.
- Antimicrobial Activity : Similar derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents. For example, compounds with benzothiazole and pyridine moieties have shown minimum inhibitory concentration (MIC) values as low as 0.015 mg/mL against Staphylococcus aureus.
- Anticonvulsant Effects : The compound's structural analogs have been evaluated for antiseizure properties, indicating possible applications in treating epilepsy and related conditions .
- Anti-inflammatory and Analgesic Properties : Some derivatives have been reported to exhibit analgesic effects in pain models, suggesting potential use in pain management therapies .
Case Studies
Several studies highlight the applications and efficacy of compounds similar to N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide:
- Anticancer Research : A study focused on derivatives with similar frameworks demonstrated significant inhibition of cancer cell proliferation through modulation of apoptotic pathways.
- Antimicrobial Testing : Research evaluating the antimicrobial properties of benzothiazole derivatives found promising results against resistant bacterial strains, supporting their potential as new antibiotics.
- Neuropharmacological Studies : Investigations into the anticonvulsant effects of related pyrrolidine derivatives revealed their efficacy in various seizure models, indicating a pathway for developing new anticonvulsant medications .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Sulfonyl and Amide Groups
Key Compounds:
(S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43)
- Structural Difference : Replaces the thiophen-2-ylsulfonyl group with a 4-nitrophenylsulfonyl moiety.
- Activity : Exhibits anti-inflammatory and analgesic properties with an ulcerogenic index of 0.89 (vs. 0.82 for indomethacin), suggesting improved gastrointestinal safety .
- SAR Insight : The nitro group may enhance electron-withdrawing effects, stabilizing receptor interactions but reducing solubility compared to thiophene derivatives.
N-(2-(Dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride Structural Difference: Substitutes pyridin-2-ylmethyl with a dimethylaminoethyl group and adds a 4-methylbenzothiazole. Properties: The dimethylaminoethyl group increases basicity, forming a hydrochloride salt to improve solubility .
Key Compounds:
N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide
Physicochemical and Pharmacokinetic Considerations
- Solubility : Hydrochloride salts () improve aqueous solubility, whereas nitro or thiophene groups may reduce it .
Q & A
Q. What are the optimal synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the pyrrolidine-2-carboxamide core via condensation reactions between benzo[d]thiazol-2-amine and pyridin-2-ylmethylamine derivatives under basic conditions (e.g., K₂CO₃ in DMSO) .
- Step 2: Sulfonylation of the pyrrolidine nitrogen using thiophen-2-ylsulfonyl chloride in anhydrous dichloromethane at 0–5°C to avoid side reactions .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Key Consideration: Solvent choice (e.g., DMSO for polar intermediates) and temperature control are critical to minimize decomposition of sulfonyl groups .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Look for distinct aromatic protons from benzo[d]thiazole (δ 7.2–8.1 ppm), pyridin-2-ylmethyl (δ 8.3–8.6 ppm), and thiophen-2-ylsulfonyl (δ 7.4–7.6 ppm) groups.
- ¹³C NMR: Confirm carbonyl (C=O, δ ~170 ppm) and sulfonyl (SO₂, δ ~110 ppm) signals .
- Mass Spectrometry: HRMS should match the molecular formula (C₂₄H₂₁N₄O₃S₂) with <2 ppm error .
- X-ray Crystallography (if applicable): Resolve stereochemistry of the pyrrolidine ring and sulfonyl orientation .
Q. What are the primary challenges in achieving high yields during sulfonylation?
- Competitive Side Reactions: Over-sulfonylation or hydrolysis of the sulfonyl chloride can occur. Mitigate by using anhydrous solvents, low temperatures (0–5°C), and slow reagent addition .
- Steric Hindrance: The pyridin-2-ylmethyl group may hinder access to the pyrrolidine nitrogen. Optimize reaction time (4–6 hours) and use catalytic DMAP to enhance reactivity .
Advanced Research Questions
Q. How can contradictory results in biological assays (e.g., cytotoxicity vs. antimicrobial activity) be resolved?
- Dose-Response Analysis: Perform IC₅₀/EC₅₀ studies across multiple cell lines (e.g., HEK293, HepG2) and microbial strains (e.g., S. aureus, E. coli) to identify selective toxicity thresholds .
- Mechanistic Profiling: Use RNA sequencing or proteomics to compare pathways affected in eukaryotic vs. prokaryotic systems. For example, thiophen-2-ylsulfonyl groups may inhibit bacterial dihydrofolate reductase but not human isoforms .
- Solubility Optimization: Improve bioavailability using co-solvents (e.g., PEG-400) or nanoformulation to reduce false negatives in cell-based assays .
Q. What computational methods are recommended for predicting SAR (Structure-Activity Relationships)?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase enzymes or GPCRs. Focus on hydrogen bonding between the carboxamide and catalytic residues .
- QSAR Modeling: Train models with descriptors such as LogP, polar surface area, and electronic parameters (Hammett σ) from analogous benzo[d]thiazole derivatives .
- MD Simulations: Run 100-ns simulations to assess stability of the sulfonyl-pyrrolidine moiety in binding pockets, identifying conformational flexibility hotspots .
Q. How can researchers address instability of the thiophen-2-ylsulfonyl group under physiological conditions?
- pH Stabilization: Buffer solutions (pH 6.5–7.4) reduce sulfonyl hydrolysis. Pre-formulation studies in PBS at 37°C for 24 hours can quantify degradation .
- Prodrug Strategies: Replace the sulfonyl group with a bio-reversible moiety (e.g., sulfonamide ester) activated by esterases in target tissues .
- Protective Coatings: Encapsulate the compound in PLGA nanoparticles to shield reactive groups until cellular uptake .
Data Analysis and Optimization
Q. What statistical approaches are suitable for analyzing dose-dependent biological effects?
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀ and Hill coefficients .
- ANOVA with Tukey’s Test: Compare treatment groups in multi-concentration experiments (e.g., 0.1–100 μM) to identify significant differences (p<0.05) .
- Machine Learning: Apply Random Forest or SVM to classify active/inactive analogs based on molecular descriptors from public databases (e.g., ChEMBL) .
Q. How can reaction scalability issues be mitigated during process development?
- Flow Chemistry: Implement continuous flow systems for sulfonylation steps to enhance heat/mass transfer and reduce batch variability .
- DoE (Design of Experiments): Use factorial designs to optimize variables like temperature, stoichiometry, and catalyst loading. For example, a 2³ factorial design can identify interactions between reagent equivalents and yield .
- In-line Analytics: Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
